molecular formula C18H18N2O5 B11658611 4-[(E)-(1-cyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid

4-[(E)-(1-cyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid

Cat. No.: B11658611
M. Wt: 342.3 g/mol
InChI Key: ZTYCRSBGADRWNX-GXDHUFHOSA-N
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Description

4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a diazinane ring, and a benzoic acid moiety. This compound contains a total of 45 bonds, including multiple double bonds, aromatic bonds, and functional groups such as carboxylic acid, urea derivatives, and imides .

Preparation Methods

The synthesis of 4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID involves several steps. One common method includes the acylation reaction of sym-trimethyl benzene and chloroacetyl chloride in the presence of an acylating catalyst. This is followed by a chloroform reaction with sodium hypochlorite and subsequent hydrolysis . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.

Scientific Research Applications

4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the carboxylic acid and urea derivatives, play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 4-{[(5E)-1-CYCLOHEXYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID include other benzoic acid derivatives and diazinane-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of a cyclohexyl group, diazinane ring, and benzoic acid moiety in this compound distinguishes it from others .

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

4-[(E)-(1-cyclohexyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid

InChI

InChI=1S/C18H18N2O5/c21-15-14(10-11-6-8-12(9-7-11)17(23)24)16(22)20(18(25)19-15)13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,23,24)(H,19,21,25)/b14-10+

InChI Key

ZTYCRSBGADRWNX-GXDHUFHOSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/C(=O)NC2=O

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C(=O)NC2=O

Origin of Product

United States

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